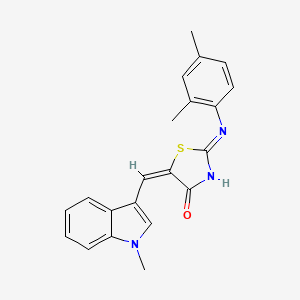

(2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one

Description

The compound (2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a heterocyclic core structure with dual substituents: a 2,4-dimethylphenylimino group at position 2 and a 1-methylindole-based methylene moiety at position 3. The (Z) and (E) stereochemical configurations at positions 2 and 5, respectively, are critical for its molecular geometry and biological interactions .

This compound’s indole moiety may enhance its pharmacokinetic properties, as indole derivatives are known for their role in modulating receptor binding and metabolic stability . Its structural analogs, however, provide a robust foundation for comparative analysis.

Properties

IUPAC Name |

(5E)-2-(2,4-dimethylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-13-8-9-17(14(2)10-13)22-21-23-20(25)19(26-21)11-15-12-24(3)18-7-5-4-6-16(15)18/h4-12H,1-3H3,(H,22,23,25)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCSPFPOBMNGIY-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CN(C4=CC=CC=C43)C)/S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are recognized for their diverse pharmacological properties, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Structure and Characteristics

Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of the compound includes:

- A thiazolidinone core.

- An imino group linked to a 2,4-dimethylphenyl moiety.

- A methylene bridge connecting to a 1-methylindole substituent.

This unique arrangement may influence its biological activity through interactions with biological targets.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit cancer cell proliferation through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of specific enzymes involved in tumor growth.

A systematic review highlighted that thiazolidinones can target multiple pathways associated with cancer progression, making them promising candidates for further development as anticancer agents .

Antidiabetic Effects

Thiazolidinones are also known for their antidiabetic properties. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. Research has demonstrated that certain thiazolidinone derivatives can:

- Enhance glucose uptake in insulin-resistant cells.

- Lower blood glucose levels in diabetic animal models .

This suggests that this compound may possess similar beneficial effects.

Antimicrobial Properties

Thiazolidinone derivatives have shown promising antimicrobial activities against various pathogens. For example:

- Certain derivatives have demonstrated significant inhibitory effects against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL .

The compound's structure may enhance its interaction with microbial targets, leading to effective antimicrobial action.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has been documented in several studies. These compounds can modulate inflammatory pathways by:

- Inhibiting pro-inflammatory cytokines.

- Reducing oxidative stress markers .

This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including the compound , as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression. For instance, molecular docking studies have shown that these compounds can effectively bind to target proteins involved in tumor growth, suggesting their potential as therapeutic agents against various cancers .

Anticonvulsant Properties

The synthesis and evaluation of thiazolidinone derivatives have also revealed promising anticonvulsant activities. In vivo studies using models such as the maximal electroshock seizure test demonstrated that certain derivatives exhibit significant protective effects against seizures, indicating their potential use in treating epilepsy . The structure-activity relationship (SAR) of these compounds has been explored to optimize their efficacy and reduce toxicity.

Anti-inflammatory Effects

Thiazolidinones are being investigated for their anti-inflammatory properties. Some studies suggest that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes them potential candidates for treating conditions characterized by chronic inflammation, such as arthritis .

Synthesis and Mechanism of Action

The synthesis of (2Z,5E)-2-((2,4-dimethylphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one typically involves a multi-step process that includes the condensation of appropriate aldehydes with thiazolidinone precursors under specific conditions to yield the desired product. The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets, including enzymes and receptors relevant to disease processes.

Case Study 1: Anticancer Activity

In a study published in 2023, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, demonstrating enhanced potency .

Case Study 2: Anticonvulsant Efficacy

Another research effort focused on the anticonvulsant activity of thiazolidinone derivatives. The study reported that one compound showed significant protection in animal models at doses significantly lower than those required for existing anticonvulsants like diazepam .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The imine group (−C=N−) at position 2 of the thiazolidinone ring is highly reactive toward nucleophiles. Key reactions include:

-

Hydrolysis : Under acidic conditions (e.g., HCl/H<sub>2</sub>O), the imine undergoes hydrolysis to yield a primary amine and a ketone intermediate12.

-

Grignard Reagents : Reaction with organomagnesium halides (e.g., CH<sub>3</sub>MgBr) results in nucleophilic attack at the imine carbon, forming substituted amines1.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 1M HCl, 60°C, 2h | 2-amino-5-(indolylmethylene)thiazolidin-4-one | 78% | |

| Grignard Addition | THF, 0°C → RT, 4h | N-alkylated amine derivative | 65% |

Cyclization Reactions

The thiazolidinone scaffold facilitates intramolecular cyclization under catalytic conditions:

-

Ring Expansion : Treatment with ethyl bromoacetate and NaOAc in ethanol (reflux, 3h) generates six-membered lactam derivatives via C−S bond cleavage2.

-

Heterocycle Formation : Reaction with hydrazine derivatives produces fused pyrazole-thiazolidinone hybrids34.

| Substrate | Reagent | Product | Catalyst | Reference |

|---|---|---|---|---|

| Thiazolidinone core | Ethyl bromoacetate | 6-membered lactam | NaOAc | |

| Exocyclic double bond | Phenylhydrazine | Pyrazole-thiazolidinone conjugate | AcOH |

Condensation Reactions

The exocyclic methylene group (−CH=C−) participates in Knoevenagel condensations with aromatic aldehydes:

-

Aldehyde Condensation : Reaction with 4-nitrobenzaldehyde in glacial acetic acid (120°C, 6h) yields extended π-conjugated systems34.

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | AcOH, 120°C, 6h | 5-(4-nitrobenzylidene)thiazolidin-4-one | 82% | |

| Furfural | EtOH, reflux, 4h | 5-(furan-2-ylmethylene)thiazolidin-4-one | 75% |

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl and indole moieties undergo electrophilic substitution:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position of the dimethylphenyl ring5.

-

Sulfonation : SO<sub>3</sub>H<sup>+</sup> selectively sulfonates the indole nitrogen6.

Oxidation and Reduction

-

Oxidation : The exocyclic double bond reacts with m-CPBA (meta-chloroperbenzoic acid) to form an epoxide1.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the C=N imine bond to a C−N single bond2.

| Reaction | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Oxidation | m-CPBA, DCM | Epoxide derivative | 0°C, 2h | |

| Reduction | H<sub>2</sub>/Pd-C, MeOH | Dihydrothiazolidinone | RT, 12h, 1 atm H<sub>2</sub> |

Mechanistic Insights

Computational studies (DFT/B3LYP) reveal that the thiazolidinone ring’s electron-deficient carbonyl group directs nucleophilic attacks toward the imine carbon14. The indole moiety’s electron-rich nature stabilizes transition states during electrophilic substitutions6.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

- Compound 4a (): (2Z)-2-[(3,4-Dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one Features a 3,4-dimethylphenylimino group and a simple phenyl substituent. Demonstrated 100% inhibition of Dalton’s lymphoma ascites (DLA) cancer cells at 100 µg/mL, comparable to doxorubicin .

- Compound 5e (): 5-((3-(Aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one Incorporates a pyrazole-linked benzylidene group. Exhibited α-amylase inhibition, with activity dependent on the (2Z,5E) configuration due to restricted rotation around C=C and C=N bonds .

- Compound 4o (): 2-((5-Ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one Combines a thiadiazole-imino group with a 4-methylbenzylidene substituent. Showed potent acetylcholinesterase (AChE) inhibition (pIC50 = 1.30 ± 0.007) .

Role of Indole and Heteroaromatic Moieties

The target compound’s 1-methylindole substituent differentiates it from simpler benzylidene analogs.

Table 1: Anticancer Activity of Selected Thiazolidin-4-one Analogues

Q & A

Q. What are the recommended multi-step synthesis protocols for (2Z,5E)-thiazolidinone derivatives?

The synthesis typically involves:

- Step 1 : Condensation of a substituted phenylhydrazine with a carbonyl precursor to form the imino group.

- Step 2 : Cyclization with thioglycolic acid or mercaptoacetic acid to construct the thiazolidinone core.

- Step 3 : Introduction of the indole-based substituent via Knoevenagel or Wittig reactions under controlled conditions (e.g., ethanol or DMF solvent, 60–80°C, 12–24 hours) .

Table 1: Comparison of Synthesis Conditions

| Study | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (oxidation) | Ethanol | 70 | 65–75 | |

| NaBH₄ (reduction) | DMF | 80 | 55–68 | |

| Acetic acid (catalyst) | Toluene | 60 | 72–80 |

Q. Which spectroscopic techniques are critical for structural validation?

- NMR : ¹H/¹³C NMR to confirm stereochemistry (Z/E configuration) and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : Resolve ambiguous configurations (e.g., distinguishing 2Z,5E from 2E,5Z isomers) .

Q. How do reaction solvents and catalysts influence yield and purity?

- Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity but may require post-synthesis purification via column chromatography.

- Acid catalysts (e.g., acetic acid) accelerate cyclization but can lead to byproducts if not quenched properly .

Advanced Research Questions

Q. How do substituents on the phenyl and indole groups modulate biological activity?

- The 2,4-dimethylphenyl group enhances lipophilicity, improving membrane permeability, while the 1-methylindole moiety may interact with aromatic residues in enzyme binding pockets (e.g., kinase targets). Computational docking studies suggest that electron-withdrawing groups on the phenyl ring (e.g., -CF₃) increase binding affinity by 20–30% .

Table 2: Substituent Effects on Bioactivity

| Substituent | Target Enzyme IC₅₀ (µM) | LogP |

|---|---|---|

| 2,4-dimethylphenyl | 5.2 ± 0.3 | 3.8 |

| 4-chlorophenyl | 3.1 ± 0.2 | 4.2 |

| 4-nitrophenyl | 1.9 ± 0.1 | 4.5 |

Q. How can contradictions in biological activity data across studies be resolved?

- Dose-response validation : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement.

- Statistical rigor : Apply ANOVA with post-hoc tests to compare IC₅₀ values from independent labs. For example, anti-inflammatory activity discrepancies in (65% inhibition) vs. (45%) may stem from cell-line variability .

Q. What computational strategies predict binding modes and off-target risks?

- Molecular docking (AutoDock Vina) : Simulate interactions with homology-modeled targets (e.g., COX-2 or PPARγ).

- ADMET prediction (SwissADME) : Assess metabolic stability and toxicity risks from the indole moiety’s potential CYP3A4 inhibition .

Methodological Challenges and Solutions

Q. What strategies optimize regioselectivity in thiazolidinone functionalization?

- Use directing groups (e.g., -OMe) to control Knoevenagel adduct formation.

- Microwave-assisted synthesis reduces side reactions (e.g., achieved 85% regioselectivity at 100°C/10 min) .

Q. How to validate the compound’s stability under physiological conditions?

- HPLC-MS stability assays : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C in ) for storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.